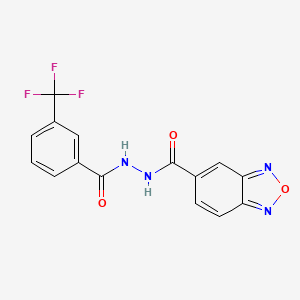
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is a complex organic compound that belongs to the class of benzofurazan derivatives. Benzofurazan compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofurazan derivatives with additional oxygen-containing groups, while reduction may produce simpler benzofurazan compounds .
Wissenschaftliche Forschungsanwendungen
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofurazan derivatives such as:
- Benzofurazan-4-carbohydrazide
- Benzofurazan-5-carboxylic acid
- Benzofurazan-7-carbohydrazide
Uniqueness
Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is unique due to the presence of the trifluoromethylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and biological activity compared to other benzofurazan derivatives .
Eigenschaften
Molekularformel |
C15H9F3N4O3 |
|---|---|
Molekulargewicht |
350.25 g/mol |
IUPAC-Name |
N'-[3-(trifluoromethyl)benzoyl]-2,1,3-benzoxadiazole-5-carbohydrazide |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)10-3-1-2-8(6-10)13(23)19-20-14(24)9-4-5-11-12(7-9)22-25-21-11/h1-7H,(H,19,23)(H,20,24) |
InChI-Schlüssel |
VKPUKPCJDQBYQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=CC3=NON=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















